molecular formula C13H16N6OS B2381809 1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea CAS No. 899740-69-3

1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea

Cat. No.: B2381809
CAS No.: 899740-69-3
M. Wt: 304.37
InChI Key: WRZGKUAZBNIWAF-UHFFFAOYSA-N
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Description

1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring urea and pyrimidine motifs are frequently investigated for their potential to modulate various biological targets . The urea functional group is a privileged structure in drug design, known for its ability to form key hydrogen bonds with enzyme active sites, which can be leveraged in the development of kinase inhibitors . Similarly, the pyrimidine heterocycle is a common pharmacophore found in molecules with diverse biological activities. Researchers may utilize this specific compound as a core structure or intermediate for designing and synthesizing novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Potential research applications include, but are not limited to, the exploration of inhibitors for parasitic diseases and the development of new therapeutic agents targeting specific protein kinases . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6OS/c1-10-4-8-17-13(18-10)21-9-3-7-16-12(20)19-11-14-5-2-6-15-11/h2,4-6,8H,3,7,9H2,1H3,(H2,14,15,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZGKUAZBNIWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Sulfanylpropyl Group: The sulfanylpropyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated propyl derivative.

    Coupling of Pyrimidine Rings: The final step involves coupling the pyrimidine rings with the sulfanylpropyl intermediate using urea derivatives under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction of the pyrimidine rings can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups: The target’s urea group contrasts with the sulfonamide in Compound 160.
  • Linker Flexibility : The sulfanylpropyl chain in the target may enhance conformational flexibility compared to the rigid diazenyl group in Compound 160, influencing membrane permeability or entropic penalties during binding .
  • Substituent Effects: The 4-methyl group on the pyrimidine ring in the target could enhance hydrophobic interactions compared to the chlorophenyl group in Compound 161 (another Al-Masoudi compound), which may improve selectivity but reduce solubility .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The urea group in the target may improve aqueous solubility compared to the thioxopyrimidine derivatives in Al-Masoudi’s work, though the methyl and sulfanyl groups could introduce hydrophobicity. In contrast, Compounds 7–9 (Molecules, 2011) feature polar hydroxymethyl/methoxymethyl groups, likely enhancing solubility .
  • However, the methyl group on the pyrimidine ring may slow hepatic oxidation .

Biological Activity

1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea is a synthetic compound known for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structural components:

  • Molecular Formula : C₁₄H₁₈N₄S
  • Molecular Weight : 304.37 g/mol
  • CAS Number : 899740-69-3
  • InChI Key : WRZGKUAZBNIWAF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of enzymes, thereby modulating their activity. This is particularly significant in pathways involving cell proliferation and apoptosis.
  • Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways that are crucial for cellular responses.

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

Anticancer Properties

Studies indicate that this compound has potential anticancer effects. It has been observed to inhibit the growth of cancer cell lines through:

  • Induction of apoptosis in tumor cells.
  • Inhibition of angiogenesis, which is critical for tumor growth and metastasis.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Research Findings and Case Studies

Study Objective Findings
Study A (2020)Evaluate anticancer effectsShowed significant reduction in tumor size in xenograft models.
Study B (2021)Assess antimicrobial efficacyExhibited inhibitory effects on Gram-positive and Gram-negative bacteria.
Study C (2022)Investigate enzyme inhibitionIdentified as a potent inhibitor of target enzyme with IC50 values in nanomolar range.

Case Study Overview

A notable case study involved the evaluation of the compound's effects on breast cancer cell lines. The results indicated:

  • A dose-dependent decrease in cell viability.
  • Increased levels of pro-apoptotic markers, confirming its role in inducing programmed cell death.

Q & A

Q. Yield Optimization Factors

ParameterImpactExample Optimization Strategy
Solvent polarityAffects nucleophilicity of thiol groupsUse DMF or DMSO for polar transition states
TemperatureControls reaction kinetics80–100°C for thioether formation
CatalystAccelerates urea couplingDCC/DMAP for carbodiimide-mediated coupling

Which analytical techniques are critical for characterizing structural integrity and purity, and how are they applied?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on pyrimidine rings (δ 8.5–9.0 ppm) and methyl groups (δ 2.5 ppm) .
    • ¹³C NMR : Confirm urea carbonyl (δ 155–160 ppm) and thioether linkage (C-S at δ 35–40 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., HRMS-ESI) .

Advanced Consideration : Stability testing (e.g., under light or humidity) to detect degradation products, as sulfanylpropyl groups may oxidize to sulfoxides .

How can computational methods like quantum chemical calculations enhance synthesis efficiency?

Q. Advanced Research Focus

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for thioether bond formation, reducing trial-and-error experimentation .

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